Hexyl(methyl)diphenylarsanium iodide
Description
Hexyl(methyl)diphenylarsanium iodide is a quaternary arsonium salt characterized by an arsenic (As) center bonded to a hexyl group (C₆H₁₃), a methyl group (CH₃), two phenyl rings (C₆H₅), and an iodide (I⁻) counterion. Arsonium salts, in general, are less common than their ammonium or phosphonium counterparts due to arsenic’s toxicity and regulatory restrictions .
Properties
CAS No. |
64192-53-6 |
|---|---|
Molecular Formula |
C19H26AsI |
Molecular Weight |
456.2 g/mol |
IUPAC Name |
hexyl-methyl-diphenylarsanium;iodide |
InChI |
InChI=1S/C19H26As.HI/c1-3-4-5-12-17-20(2,18-13-8-6-9-14-18)19-15-10-7-11-16-19;/h6-11,13-16H,3-5,12,17H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MPRABPARCBCRQY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[As+](C)(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl(methyl)diphenylarsanium iodide can be synthesized through a multi-step process involving the reaction of hexyl iodide, methyl iodide, and diphenylarsine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the arsonium salt. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and concentration of reactants, to optimize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Hexyl(methyl)diphenylarsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state species.
Reduction: Reduction reactions can convert the arsonium compound to lower oxidation state arsenic compounds.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles, such as halides or pseudohalides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium chloride, sodium bromide, or thiocyanate can be used under mild conditions, typically in polar solvents.
Major Products Formed
Oxidation: Arsenic oxides or arsenates.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Corresponding arsonium halides or pseudohalides.
Scientific Research Applications
Hexyl(methyl)diphenylarsanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexyl(methyl)diphenylarsanium iodide involves its interaction with molecular targets, such as enzymes or cellular receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Comparison with Other Onium Salts
Onium salts (e.g., ammonium, phosphonium, arsonium) share a central atom bonded to organic groups and a halide counterion. Key distinctions include:
- Stability : Arsonium salts are less thermally stable than phosphonium or ammonium salts due to weaker As–C bonds.
- Reactivity : The arsenic center may exhibit unique redox behavior compared to N or P, though this is understudied in the provided evidence.
2.2. Comparison with Benzoate Esters
While structurally distinct, benzoate esters (e.g., hexyl benzoate, methyl benzoate) from highlight divergent applications:
- This compound : Likely used in specialized synthesis or catalysis, given its ionic nature and arsenic center.
- Benzoate Esters : Employed in fragrances and flavorings due to pleasant odors (e.g., hexyl benzoate’s woody-green aroma) . Arsenic-based compounds are unsuitable for such applications due to toxicity.
2.3. Comparison with Heavy Metal-Containing Compounds
Per , arsenic’s classification as a heavy metal necessitates stringent safety protocols:
- Handling : Requires SDS documentation and ZDHC MRSL compliance, similar to other extractable heavy metals like lead or mercury .
- Environmental Impact: Arsenic compounds pose higher ecological risks than non-metal alternatives, limiting industrial adoption.
Research Findings and Data Gaps
- Safety : emphasizes that arsenic-containing compounds demand rigorous disposal protocols and substitution with safer alternatives where feasible.
- Applications: No direct evidence links this compound to specific uses, but analogous arsonium salts are occasionally used in ionic liquids or as catalysts in organic reactions.
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